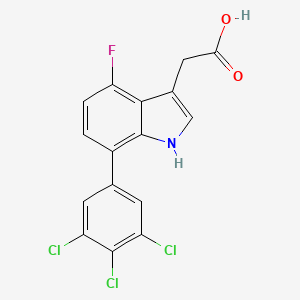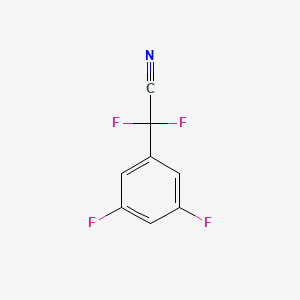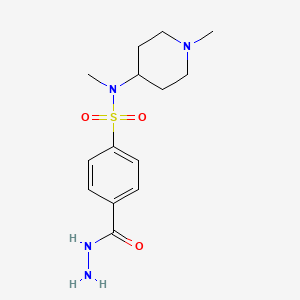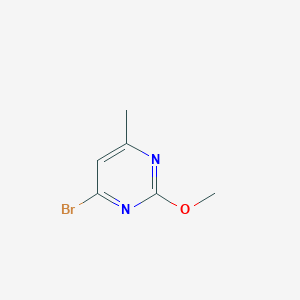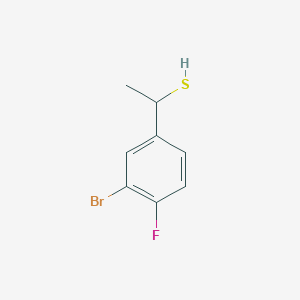
1-(3-Bromo-4-fluorophenyl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-fluorophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H8BrFS and a molecular weight of 235.12 g/mol . This compound features a bromo and a fluoro substituent on a phenyl ring, along with an ethane-1-thiol group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(3-Bromo-4-fluorophenyl)ethane-1-thiol can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-fluorobenzene with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(3-Bromo-4-fluorophenyl)ethane-1-thiol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding hydrocarbon.
Scientific Research Applications
1-(3-Bromo-4-fluorophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)ethane-1-thiol involves its ability to form covalent bonds with biological molecules. The thiol group can react with cysteine residues in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, making it useful in the study of protein-ligand interactions and enzyme inhibition .
Comparison with Similar Compounds
1-(3-Bromo-4-fluorophenyl)ethane-1-thiol can be compared with other similar compounds, such as:
1-(3-Bromo-4-chlorophenyl)ethane-1-thiol: This compound has a chlorine substituent instead of a fluorine substituent.
1-(3-Bromo-4-methylphenyl)ethane-1-thiol: This compound has a methyl substituent instead of a fluorine substituent.
1-(3-Bromo-4-nitrophenyl)ethane-1-thiol: This compound has a nitro substituent instead of a fluorine substituent.
The uniqueness of this compound lies in its combination of bromo and fluoro substituents, which provide distinct reactivity and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C8H8BrFS |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
1-(3-bromo-4-fluorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8BrFS/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3 |
InChI Key |
NXDXUTCFJUQGPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Br)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


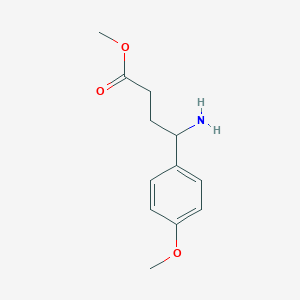
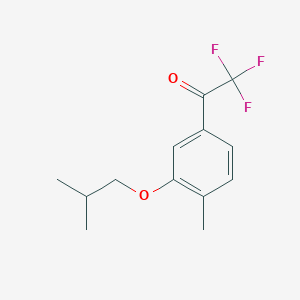
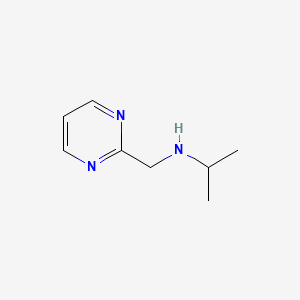
![1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one](/img/structure/B15242131.png)
![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-6-yl)carbamate](/img/structure/B15242132.png)
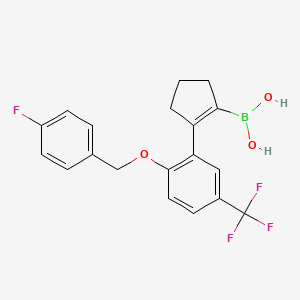
![(7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B15242142.png)
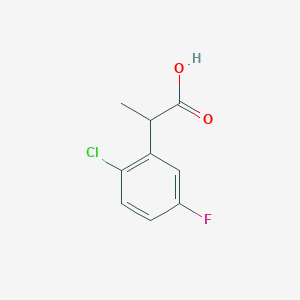
![4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B15242152.png)
